1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
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Overview
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a piperidin-4-amine moiety, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and solvents that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in structurally diverse derivatives with potential biological activities .
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to altered cell cycle progression and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo core but differ in their substitution patterns and biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused to the pyrazine core, offering different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine core, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable scaffold for various scientific applications .
Properties
Molecular Formula |
C14H19N5 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H19N5/c15-11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7,15H2 |
InChI Key |
HPFKFPOMBIIOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)N |
Origin of Product |
United States |
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